molecular formula C13H10N2OS B176742 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol CAS No. 156424-47-4

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Cat. No.: B176742
CAS No.: 156424-47-4
M. Wt: 242.3 g/mol
InChI Key: MFQLJKGRFRWGCM-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and amidine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. This often involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-phenylthieno[3,2-d]pyrimidin-6-ol
  • 6-Methyl-2-phenylthieno[3,2-d]pyrimidin-4-ol
  • 4-Methyl-6-phenylthieno[3,2-d]pyrimidin-2-ol

Uniqueness

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl and phenyl groups at the 2 and 6 positions, respectively, imparts distinct properties that differentiate it from other thienopyrimidine derivatives.

Properties

IUPAC Name

2-methyl-6-phenyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-8-14-10-7-11(9-5-3-2-4-6-9)17-12(10)13(16)15-8/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQLJKGRFRWGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433831
Record name 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156424-47-4
Record name 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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